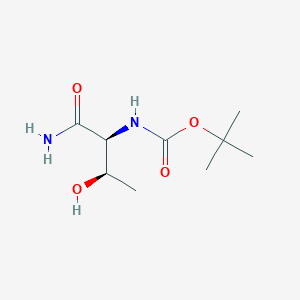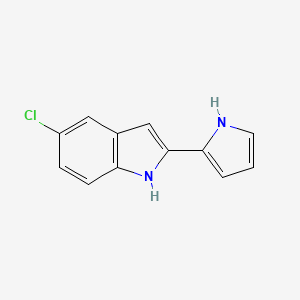![molecular formula C12H12N4 B11888304 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with two methyl groups at positions 1 and 8, and an amine group at position 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable catalyst. For example, heating a mixture of these reactants in ethylene glycol for two hours can yield the desired compound .
Another approach involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a suitable ketone or aldehyde under acidic or basic conditions to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.
Wissenschaftliche Forschungsanwendungen
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacologically active agent, with applications in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Chemical Biology: It can be used as a fluorescent probe for studying biological processes and interactions due to its photophysical properties.
Materials Science: The compound can be incorporated into materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: The parent compound without the methyl and amine substitutions.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine: A similar compound with different substitution patterns.
Quinolinyl-pyrazoles: Compounds with a similar core structure but different functional groups.
Uniqueness
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of the methyl groups and the amine group can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H12N4 |
|---|---|
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
1,8-dimethylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4/c1-7-4-3-5-8-6-9-11(13)15-16(2)12(9)14-10(7)8/h3-6H,1-2H3,(H2,13,15) |
InChI-Schlüssel |
QDHCFLHFODTZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-(6-hydroxy-1H-indol-3-yl)ethyl]-](/img/structure/B11888223.png)

![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)




![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)
![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)
![3-Ethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11888272.png)

![4-Propyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11888277.png)

